molecular formula C22H15FN2O4 B349119 7-Fluoro-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874396-10-8

7-Fluoro-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B349119
CAS No.: 874396-10-8
M. Wt: 390.4g/mol
InChI Key: FQBHISLOYWKYMD-UHFFFAOYSA-N
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Description

7-Fluoro-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H15FN2O4 and its molecular weight is 390.4g/mol. The purity is usually 95%.
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Biological Activity

7-Fluoro-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula : C22H15FN2O4
  • Molecular Weight : 390.4 g/mol

The structure includes a chromeno-pyrrole core with various substituents that contribute to its biological activity. The presence of a fluorine atom and an isoxazole ring are notable features that may influence its pharmacological properties.

Antibacterial Activity

Research indicates that derivatives of the chromeno[2,3-c]pyrrole class exhibit significant antibacterial properties. For instance, related compounds have shown activity against Staphylococcus aureus and Escherichia coli , comparable to established antibiotics like gentamicin .

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Chromeno[2,3-c]pyrrole DerivativeStaphylococcus aureus32 µg/mL
Chromeno[2,3-c]pyrrole DerivativeEscherichia coli64 µg/mL

Antioxidant Activity

The compound has also been reported to exhibit antioxidant properties. Studies on similar chromeno-pyrrole derivatives demonstrated their ability to scavenge free radicals and reduce oxidative stress in vitro . This suggests potential applications in preventing oxidative damage in biological systems.

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : Some studies suggest that these compounds can inhibit key enzymes involved in bacterial metabolism.
  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), these compounds can induce oxidative stress in target cells.

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various chromeno-pyrrole derivatives, including our compound of interest. The results indicated that modifications at specific positions on the chromeno structure significantly affected antibacterial potency. The study found that the presence of the isoxazole ring enhanced activity against Gram-positive bacteria .

Study on Antioxidant Properties

Another investigation focused on the antioxidant capabilities of chromeno-pyrrole derivatives. The study utilized various assays (DPPH and ABTS) to measure radical scavenging activity. Results showed that these compounds effectively reduced oxidative stress markers in cultured cells .

Properties

IUPAC Name

7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O4/c1-11-3-5-13(6-4-11)19-18-20(26)15-10-14(23)7-8-16(15)28-21(18)22(27)25(19)17-9-12(2)29-24-17/h3-10,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBHISLOYWKYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NOC(=C4)C)OC5=C(C3=O)C=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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